molecular formula C10H8N2O4 B6272870 5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid CAS No. 797060-53-8

5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B6272870
CAS No.: 797060-53-8
M. Wt: 220.2
InChI Key:
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Description

5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves its interaction with molecular targets in biological systems. This compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

797060-53-8

Molecular Formula

C10H8N2O4

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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